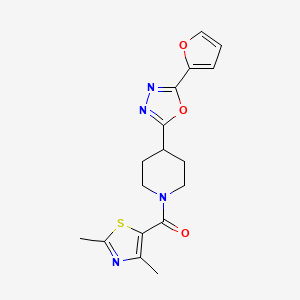

(2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

説明

The compound features a 2,4-dimethylthiazole moiety linked via a methanone group to a piperidine ring substituted with a 1,3,4-oxadiazole-furan hybrid scaffold. This structure combines heterocyclic motifs known for diverse pharmacological activities. The thiazole ring contributes to metabolic stability, while the oxadiazole-furan system may enhance electronic interactions with biological targets.

特性

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-10-14(25-11(2)18-10)17(22)21-7-5-12(6-8-21)15-19-20-16(24-15)13-4-3-9-23-13/h3-4,9,12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCPBWPPSJUCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , with CAS number 1226453-92-4 , is a thiazole-based derivative that has attracted attention for its potential biological activities. This article reviews its biological activity, including its pharmacological properties, synthesis, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 358.4 g/mol . The structure includes a thiazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1226453-92-4 |

| Molecular Formula | C17H18N4O3S |

| Molecular Weight | 358.4 g/mol |

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole-containing compounds could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, derivatives with furan and oxadiazole components were effective against human glioblastoma and melanoma cell lines, suggesting a promising avenue for cancer treatment .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the furan ring in the compound enhances its interaction with microbial membranes, leading to increased antibacterial activity against strains such as E. coli and Staphylococcus aureus. In vitro studies have shown that these compounds can inhibit bacterial growth effectively .

Antidiabetic Potential

In addition to anticancer and antimicrobial activities, thiazole derivatives have been investigated for their antidiabetic effects. Some studies reported that compounds similar to this compound demonstrated significant glucose-lowering effects in animal models, indicating their potential as therapeutic agents for diabetes management .

Study 1: Cytotoxicity Evaluation

A recent study assessed the cytotoxicity of various thiazole derivatives against cancer cell lines. The results indicated that the compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin in certain cell lines, highlighting its potential as an effective anticancer agent .

Study 2: Antimicrobial Screening

Another investigation focused on evaluating the antimicrobial efficacy of thiazole derivatives. The compound showed significant inhibition against multiple bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent activity comparable to existing antibiotics .

科学的研究の応用

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis has shown that modifications can enhance its therapeutic efficacy.

In a study evaluating its anticancer properties, the compound demonstrated the ability to induce apoptosis in cancer cells through DNA interaction and modulation of protein functions.

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various bacterial strains. Its effectiveness was assessed using standard antimicrobial susceptibility tests.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound's interaction with various enzymes has been investigated, revealing its potential as an enzyme inhibitor. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

Case Studies

Several studies have highlighted the efficacy of this compound against specific cancer types and pathogens:

- Anticancer Study : A study on colon and breast cancer cells demonstrated that the compound significantly reduced cell viability compared to control groups, indicating its potential as an effective anticancer agent.

- Antibacterial Study : Research on its antibacterial properties indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations, suggesting its utility in developing new antimicrobial therapies.

類似化合物との比較

Structural Analogues and Core Heterocycles

The compound’s closest structural analogs include derivatives of 1,3,4-thiadiazole, pyrazoline, and benzothiazole (Table 1). Key differences lie in heterocycle composition (e.g., sulfur vs. oxygen atoms) and substituent patterns.

Table 1: Structural Comparison of Heterocyclic Compounds

| Compound Name | Core Structure | Key Substituents | Biological Activity | Reference |

|---|---|---|---|---|

| Target Compound | 1,3,4-Oxadiazole, Thiazole | Furan-2-yl, Piperidine | Under investigation | – |

| 2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one () | 1,3,4-Thiadiazole, Thiazolidinone | Nitrofuran, Thiazolidinone | Antimicrobial | |

| 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone () | Pyrazoline | Furan-2-yl, Benzodioxole | Antimicrobial | |

| 4-(6-Ethoxybenzothiazol-2-yl)piperazin-1-ylmethanone () | Benzothiazole, Isoxazole | Ethoxy, Piperazine | Not specified | |

| 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () | 1,3,4-Oxadiazole | Furan-2-yl, Piperidine, Sulfanyl | Not specified |

Key Observations:

- Oxadiazole vs. Thiadiazole : The target’s 1,3,4-oxadiazole core (oxygen atom) offers higher polarity and metabolic stability compared to sulfur-containing thiadiazoles (), which may exhibit stronger π-π stacking but lower solubility .

- Nitrofuran derivatives () show higher antibacterial activity but risk nitro group-mediated toxicity .

- Piperidine/Piperazine Rings : The target’s piperidine and ’s piperazine rings influence basicity and pharmacokinetics. Piperidine’s lower basicity compared to piperazine may reduce off-target binding .

Physicochemical Properties

Table 3: Predicted Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | |

|---|---|---|---|---|

| Target Compound | ~425 | 2.8 | 0.05 (low) | |

| Compound | ~350 | 3.2 | 0.02 (low) | |

| Compound | ~365 | 2.5 | 0.1 (moderate) |

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction progress be effectively monitored?

The synthesis typically involves multi-step protocols, including coupling reactions between heterocyclic moieties (e.g., thiazole, oxadiazole) and piperidine intermediates. Key steps include:

- Catalytic coupling : Palladium-based catalysts may be used to facilitate heterocyclic ring formation under inert atmospheres .

- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are employed to enhance reaction efficiency .

- Monitoring : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) track reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms intermediate structures .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Structural validation requires a combination of:

- NMR spectroscopy : For elucidating proton and carbon environments, particularly for distinguishing thiazole and oxadiazole moieties .

- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves bond lengths and angles, critical for verifying spatial arrangements in polyheterocyclic systems .

Q. What are the key structural features influencing this compound’s reactivity and stability?

The compound’s stability is governed by:

- Heterocyclic cores : The thiazole and oxadiazole rings contribute to π-π stacking interactions, affecting solubility and reactivity .

- Substituent effects : Electron-withdrawing groups (e.g., oxadiazole) may reduce nucleophilic attack susceptibility, while furan-derived moieties introduce steric constraints .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling up reactions?

Yield optimization strategies include:

- Catalyst tuning : Adjusting palladium catalyst loadings (0.5–2 mol%) to balance cost and efficiency .

- Temperature control : Maintaining reflux conditions (e.g., 80–110°C) to accelerate coupling without side-product formation .

- Purification : Gradient column chromatography or recrystallization in ethanol improves purity (>95%) .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for this compound?

Discrepancies may arise from:

- Metabolic instability : Assess metabolic pathways using liver microsome assays to identify vulnerable functional groups (e.g., oxadiazole hydrolysis) .

- Bioavailability : Modify lipophilicity via substituent engineering (e.g., methyl groups on thiazole) to enhance membrane permeability .

- Dose-response calibration : Use pharmacokinetic modeling to align in vitro IC₅₀ values with in vivo dosing regimens .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?

SAR approaches include:

- Substituent variation : Replace the furan-2-yl group with bioisosteres (e.g., thiophene) to evaluate electronic effects on target binding .

- Scaffold hopping : Compare activity against analogs with substituted piperidine or alternative heterocycles (e.g., pyridine) .

- 3D-QSAR modeling : Use computational tools to correlate steric/electronic parameters with biological activity .

Q. What computational methods are recommended for predicting this compound’s interactions with biological targets?

In silico strategies involve:

- Molecular docking : Simulate binding poses in active sites (e.g., kinase domains) using software like AutoDock Vina .

- Molecular dynamics (MD) : Assess binding stability under physiological conditions (e.g., 310 K, aqueous environment) .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., CYP450 inhibition) .

Q. How can researchers address stability challenges during long-term storage or experimental use?

Stability protocols include:

- pH buffering : Store lyophilized samples at pH 6–7 to prevent oxadiazole ring hydrolysis .

- Temperature control : Maintain −20°C storage under argon to avoid oxidative degradation .

- Light protection : Use amber vials to shield photosensitive thiazole groups .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are suitable for analyzing variability in bioassay results?

- Dose-response curves : Fit data using nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .

- ANOVA testing : Identify batch-to-batch variability in synthesis or assay conditions .

Q. How can crystallographic data resolve ambiguities in structural assignments?

- Rietveld refinement : Resolve atomic positions in X-ray data to confirm bond angles and torsional strain .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。